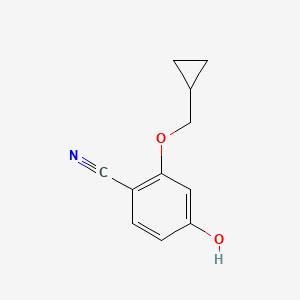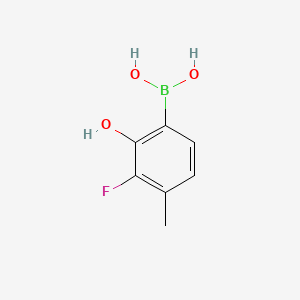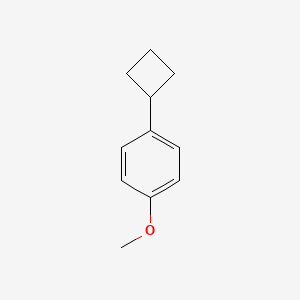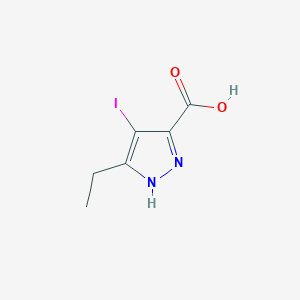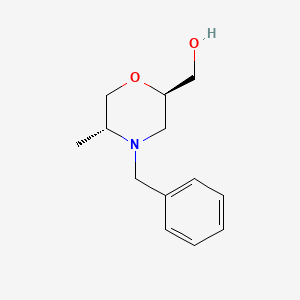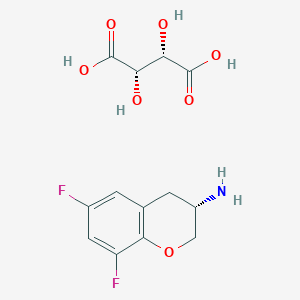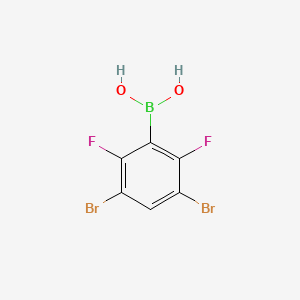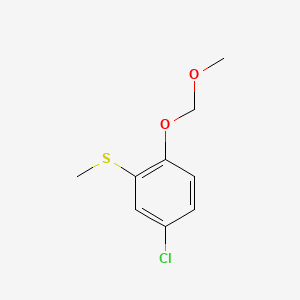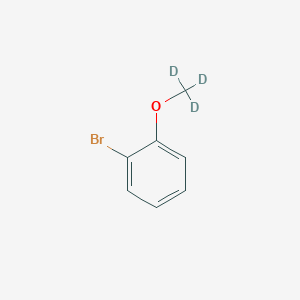
2-(Methoxy-d3)-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxy-d3)-bromobenzene: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of bromobenzene, where the hydrogen atoms in the methoxy group are replaced with deuterium. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy-d3)-bromobenzene typically involves the bromination of methoxybenzene (anisole) followed by the introduction of deuterium. One common method is to start with anisole and perform a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromoanisole is then subjected to deuterium exchange reactions to replace the hydrogen atoms in the methoxy group with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves the use of deuterated reagents and solvents. For example, deuterated methanol (CD3OD) can be used in the synthesis process to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions: 2-(Methoxy-d3)-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include deuterated benzene derivatives.
科学的研究の応用
2-(Methoxy-d3)-bromobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex deuterated compounds. It is also used in mechanistic studies to understand reaction pathways and kinetics.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Used in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
作用機序
The mechanism of action of 2-(Methoxy-d3)-bromobenzene depends on its specific application. In general, the presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond strength and reaction rates. In biological systems, deuterated compounds can exhibit altered metabolic pathways and reduced rates of enzymatic degradation, which can enhance the stability and efficacy of deuterated drugs.
類似化合物との比較
2-Bromoanisole: The non-deuterated counterpart of 2-(Methoxy-d3)-bromobenzene.
2-(Methoxy-d3)-phenol: Another deuterated compound with a similar structure but different functional group.
2-Methoxy-4-vinylphenol: A compound with a methoxy group and a vinyl group attached to the benzene ring.
Comparison: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. Compared to 2-bromoanisole, the deuterated version has a higher molecular weight and different reaction kinetics. The presence of deuterium can also enhance the stability and reduce the metabolic rate of the compound in biological systems, making it valuable for research and pharmaceutical applications.
特性
分子式 |
C7H7BrO |
|---|---|
分子量 |
190.05 g/mol |
IUPAC名 |
1-bromo-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |
InChIキー |
HTDQSWDEWGSAMN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1Br |
正規SMILES |
COC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
